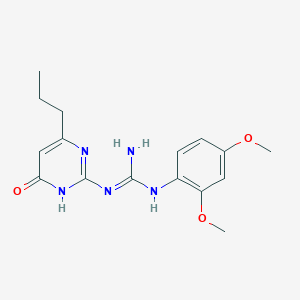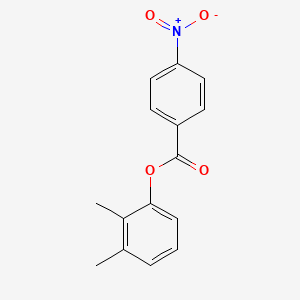![molecular formula C21H27N5O B6037817 4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide](/img/structure/B6037817.png)
4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyltriazole moiety and a phenylcyclopropyl group attached to a piperidine ring.
Preparation Methods
The synthesis of 4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide involves multiple steps, including the formation of the cyclopropyltriazole and phenylcyclopropyl intermediates, followed by their coupling with the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-
Properties
IUPAC Name |
4-[(4-cyclopropyltriazol-1-yl)methyl]-N-[(1S,2R)-2-phenylcyclopropyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(22-19-12-18(19)16-4-2-1-3-5-16)25-10-8-15(9-11-25)13-26-14-20(23-24-26)17-6-7-17/h1-5,14-15,17-19H,6-13H2,(H,22,27)/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODFNWSWDJZCV-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3CCN(CC3)C(=O)NC4CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CN(N=N2)CC3CCN(CC3)C(=O)N[C@H]4C[C@@H]4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6037735.png)

![Ethyl 1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidine-2-carboxylate](/img/structure/B6037741.png)
![1-cyclopropyl-N-[2-(2-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037749.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![2-[2-(4-morpholinyl)ethyl]-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6037777.png)

![(2-METHYLPIPERIDINO)[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE](/img/structure/B6037788.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)


![ethyl 5-(aminocarbonyl)-2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B6037814.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B6037827.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B6037828.png)
